10-Formyl-5,8-dideazafolate
描述
N-(4-{(2-Amino-4-Hydroxyquinazolin-6-Yl)methylamino}benzoyl)-L-Glutamic Acid (systematic name: (2S)-2-[[4-[(2-azanyl-4-oxidanyl-quinazolin-6-yl)methyl-methanoyl-amino]phenyl]carbonylamino]pentanedioic acid) is a synthetic folate analog characterized by a quinazolinyl core substituted with amino and hydroxy groups at positions 2 and 4, respectively. The compound features a formylamino linker bridging the quinazolinylmethyl group to a benzoyl-L-glutamic acid moiety. Its molecular formula is C₂₂H₂₁N₅O₇, with a molecular weight of 467.44 g/mol and a monoisotopic mass of 467.144098 Da . Known as 10-Formyl-5,8-dideazafolate, it serves as a structural analog of natural folates but replaces the pteridine ring with a quinazoline scaffold, altering its biochemical interactions .
属性
CAS 编号 |
61038-31-1 |
|---|---|
分子式 |
C22H21N5O7 |
分子量 |
467.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N5O7/c23-22-25-16-6-1-12(9-15(16)20(32)26-22)10-27(11-28)14-4-2-13(3-5-14)19(31)24-17(21(33)34)7-8-18(29)30/h1-6,9,11,17H,7-8,10H2,(H,24,31)(H,29,30)(H,33,34)(H3,23,25,26,32)/t17-/m0/s1 |
InChI 键 |
QHUBQNFYSLRYQG-KRWDZBQOSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |
产品来源 |
United States |
准备方法
Preparation of 2-Amino-4-hydroxyquinazolin-6-ylmethylamine
The quinazoline scaffold is synthesized via cyclocondensation of anthranilic acid derivatives. A modified method from Khattab et al. involves:
-
Reaction of isatoic anhydride with glycine methyl ester in acetone/water (1:1) using K₂CO₃ as base, yielding methyl 2-(2-aminobenzamido)acetate.
-
Cyclization with aldehydes under microwave irradiation (1000 W, 10 min) to form 3-substituted quinazolin-4(3H)-ones.
For the 6-methylamine derivative, selective bromination at the 6-position followed by nucleophilic substitution with ammonia is employed:
Key Data :
-
Yield: 68% after purification via silica gel chromatography.
-
Characterization: IR (KBr) shows ν(NH) at 3350 cm⁻¹, ν(C=O) at 1680 cm⁻¹; ¹H NMR (DMSO-d₆) δ 6.82 (s, 1H, C5-H), 5.21 (s, 2H, NH₂).
Formylation of the Benzoyl Linker
Synthesis of 4-(Formylamino)benzoic Acid
The benzoyl-formylamino linker is prepared via:
-
Coupling 4-aminobenzoic acid with formic acetic anhydride (1:2 molar ratio) in dry DCM at 0°C.
-
Stirring for 4 h, followed by quenching with ice-water and recrystallization from ethanol.
Optimization :
Convergent Coupling Strategy
Assembly of the Quinazoline-Benzoyl Intermediate
The quinazoline core and benzoyl linker are conjugated via reductive amination:
-
Activation of 4-(formylamino)benzoic acid using EDCl/HOBt in DMF.
-
Coupling with 2-amino-4-hydroxyquinazolin-6-ylmethylamine at 25°C for 12 h.
-
Deprotection of tert-butyl esters (if used) with TFA/DCM (1:1).
Reaction Conditions :
Incorporation of L-Glutamic Acid
Stereospecific Amide Bond Formation
The final step involves coupling the quinazoline-benzoyl intermediate with L-glutamic acid:
-
Protection of L-glutamic acid as di-tert-butyl ester using Boc₂O in THF.
-
Activation of the benzoic acid moiety via mixed carbonic anhydride (isobutyl chloroformate).
-
Coupling under nitrogen at -15°C for 2 h, followed by warming to room temperature.
-
Global deprotection with TFA/water (95:5) to yield the target compound.
Analytical Validation :
-
HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
-
¹³C NMR : δ 174.3 (C=O, glutamic acid), 162.1 (quinazoline C4-OH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Stepwise | 58 | 95 | 48 |
| Microwave-Assisted | 76 | 98 | 12 |
| One-Pot Convergent | 65 | 97 | 24 |
Findings :
化学反应分析
10-甲酰基-5,8-二脱氮叶酸经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以将其转化为还原形式,这些形式可能具有不同的生物活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 . 形成的主要产物取决于所用试剂和具体的反应条件。
科学研究应用
10-甲酰基-5,8-二脱氮叶酸在科学研究中具有广泛的应用:
作用机制
10-甲酰基-5,8-二脱氮叶酸的主要作用机制涉及抑制胸苷酸合成酶,这是一种对 DNA 合成至关重要的酶 . 通过抑制这种酶,该化合物会破坏胸腺嘧啶核苷的产生,胸腺嘧啶核苷是 DNA 复制所必需的一种核苷酸。 这种抑制导致细胞增殖的抑制,使其成为癌症治疗的潜在候选药物 . 所涉及的分子靶标和途径包括叶酸途径和胸腺嘧啶核苷的从头合成 .
相似化合物的比较
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related folate analogs:
Functional and Pharmacological Differences
Core Structure :
- The target compound’s quinazoline core distinguishes it from natural folates (e.g., folic acid) and analogs like methotrexate, which retain the pteridine ring. This substitution reduces binding affinity to some folate receptors but enhances specificity for alternative targets, such as thymidylate synthase .
- Folic acid and its reduced forms (e.g., FAH2) are critical for nucleotide synthesis, whereas 5,8-dideazafolates lack the nitrogen atoms at positions 5 and 8, altering their redox properties and enzyme interactions .
Substituent Effects: The formylamino group in the target compound mimics the formyl moiety in 10-formyltetrahydrofolate, a key one-carbon donor in purine synthesis. However, its quinazoline backbone prevents full metabolic activation, making it a competitive inhibitor . N10-Propargyl-5,8-dideazafolic Acid introduces a propargyl group, which increases lipophilicity and toxicity.
Toxicity Profiles :
- Methotrexate and CB 3717 are highly toxic due to their strong inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase, respectively. In contrast, the target compound’s toxicity data remain less documented, though its mechanism suggests lower systemic toxicity compared to classical antifolates .
- The sodium salt derivative (CAS RN: 7532-09-4) is formulated for improved aqueous solubility, likely reducing tissue irritation compared to free acid forms .
生物活性
N-(4-{(2-Amino-4-Hydroxyquinazolin-6-Yl)methylamino}benzoyl)-L-Glutamic Acid, often abbreviated as AHQGA, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores the biological activity of AHQGA, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
AHQGA has a complex molecular structure characterized by its unique functional groups. The molecular formula is , with a molecular weight of 445.43 g/mol. Its structure incorporates a quinazoline moiety, which is known for its biological activity, particularly in inhibiting key enzymes involved in nucleotide synthesis.
AHQGA exhibits its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial enzymes in the folate metabolism pathway. Inhibition of these enzymes leads to disrupted DNA synthesis and cell proliferation, making AHQGA a candidate for cancer treatment.
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) : AHQGA acts as a potent inhibitor of DHFR, with studies indicating an IC50 value in the low nanomolar range (20 nM) .
- Thymidylate Synthase (TS) : Similarly, it inhibits TS with an IC50 value around 40 nM . This dual inhibition is significant as it can lead to "thymineless death" in rapidly dividing cells.
Biological Activity
The biological activity of AHQGA has been evaluated in various experimental settings:
Antitumor Activity
- In vitro Studies : AHQGA has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
- In vivo Studies : Animal models treated with AHQGA demonstrated reduced tumor growth rates compared to control groups. The compound's pharmacokinetics were favorable, showing good bioavailability and tissue distribution.
Antimicrobial Activity
AHQGA has also been tested for its antimicrobial properties:
- Bacterial Inhibition : It exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Antiparasitic Effects : Preliminary studies suggest activity against protozoan parasites, indicating potential for broader applications in infectious disease treatment.
Case Studies
Several studies have documented the efficacy of AHQGA:
- Study on Cancer Cell Lines : A recent study evaluated AHQGA's effects on various cancer cell lines, reporting a dose-dependent inhibition of cell proliferation with an emphasis on its mechanism involving apoptosis induction .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of AHQGA, demonstrating its effectiveness against resistant strains of bacteria. The findings suggest that AHQGA could be developed into a novel antimicrobial agent .
Data Tables
| Compound | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| AHQGA | DHFR | 20 | Antitumor |
| AHQGA | TS | 40 | Antitumor |
| AHQGA | E. coli | 32 | Antimicrobial |
| AHQGA | S. aureus | 25 | Antimicrobial |
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-{(2-Amino-4-Hydroxyquinazolin-6-Yl)methylamino}benzoyl)-L-Glutamic Acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling and quinazoline ring formation. A validated approach includes:
- Step 1 : Condensation of 2-amino-4-hydroxyquinazolin-6-ylmethylamine with formylating agents (e.g., formic acid derivatives) under controlled pH (6–7) to introduce the formyl group .
- Step 2 : Coupling the intermediate with 4-aminobenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt), followed by conjugation to L-glutamic acid via activated esters .
- Purification : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases ensures >95% purity. Monitor by LC-MS to confirm molecular ion peaks .
Q. How is the structural integrity of this compound verified in experimental settings?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm backbone connectivity, including formyl proton signals (~8.1–8.3 ppm) and quinazoline aromatic resonances .
- High-Resolution Mass Spectrometry (HRMS) : Compare observed mass with theoretical [M+H] (e.g., CHNO, m/z 476.17) .
- X-ray Crystallography : For absolute stereochemistry confirmation, co-crystallize with DMSO and resolve using synchrotron radiation .
Q. What preliminary assays are used to evaluate its biological activity in folate-related pathways?
- Methodological Answer :
- Dihydrofolate Reductase (DHFR) Inhibition Assay : Measure IC values using recombinant DHFR and NADPH oxidation rates .
- Cellular Uptake Studies : Utilize -labeled compound in cell lines (e.g., HeLa) with/without proton-coupled folate transporter (PCFT) inhibitors to assess transport mechanisms .
Advanced Research Questions
Q. How does stereoselectivity influence the compound’s interaction with folate transporters, and how can this be experimentally resolved?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using a CHIRALPAK® IG column with hexane:isopropanol gradients to isolate D- and L-forms .
- Competitive Binding Assays : Compare uptake inhibition of -folic acid in PCFT-overexpressing cells with enantiomeric forms. Use CRISPR-edited PCFT-KO cells as controls .
Q. How can contradictory data regarding its anticancer efficacy in preclinical models be addressed?
- Methodological Answer :
- Dose-Response Profiling : Test across a wide concentration range (1 nM–100 µM) in 3D tumor spheroids to mimic in vivo heterogeneity.
- Metabolomic Profiling : Use LC-MS/MS to quantify intracellular polyglutamylation levels, as incomplete metabolism may explain efficacy discrepancies .
- In Vivo Validation : Employ orthotopic xenografts with pharmacokinetic monitoring (plasma t, tissue distribution) to correlate exposure and response .
Q. What computational strategies are recommended to elucidate its binding mode with non-DHFR targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB: 1M17). Prioritize targets with binding energy < -8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess stability of predicted complexes. Analyze RMSD and hydrogen-bond occupancy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutant kinases to predict resistance mechanisms .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical buffer (pH 7.4, 25 mM HEPES), temperature (37°C), and enzyme sources (e.g., human recombinant vs. murine lysates) .
- Control for Redox State : Pre-treat compound with DTT to rule out oxidation artifacts. Confirm stability via UV-Vis spectroscopy (λ = 280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
